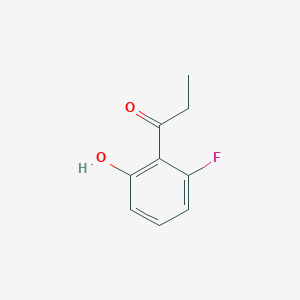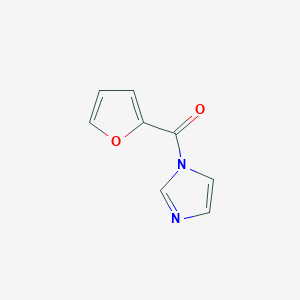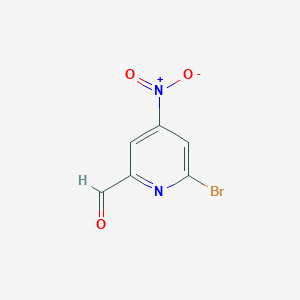
6-Bromo-4-nitropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-nitropicolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 4th position on the pyridine ring, along with an aldehyde group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitropicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitropicolinaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of microwave irradiation has also been reported to improve the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-nitropicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Bromo-4-nitropicolinic acid.
Reduction: 6-Bromo-4-aminopicolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-4-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-nitropicolinaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitropicolinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2-picolinaldehyde: Lacks the nitro group, affecting its biological activity and reactivity.
4-Bromo-2-nitropyridine: Similar structure but different position of the aldehyde group, leading to different chemical properties.
Uniqueness
6-Bromo-4-nitropicolinaldehyde is unique due to the combination of the bromine, nitro, and aldehyde groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C6H3BrN2O3 |
|---|---|
Poids moléculaire |
231.00 g/mol |
Nom IUPAC |
6-bromo-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H |
Clé InChI |
GLTNZIFCXOQRJK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
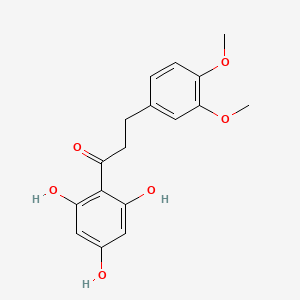
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)
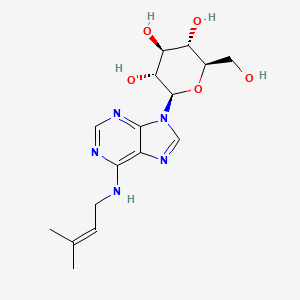
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
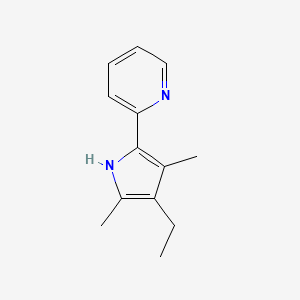
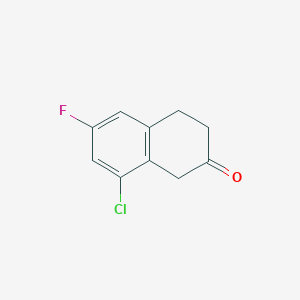
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
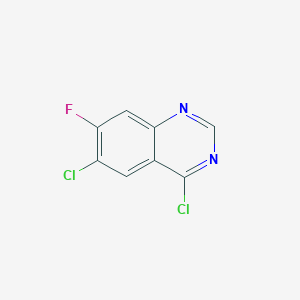
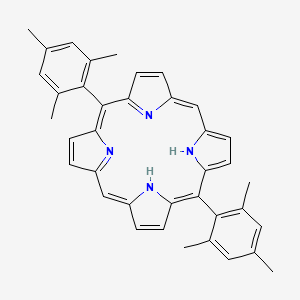
![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
